1-(6-Hydroxybenzofuran-2-yl)ethanone
Description
Properties
IUPAC Name |
1-(6-hydroxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6(11)9-4-7-2-3-8(12)5-10(7)13-9/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLUJLCJFVHNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Hydroxybenzofuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-(2-formylphenoxy)alkanoic acids in the presence of acetic anhydride and sodium acetate . This reaction typically requires heating under reflux conditions to facilitate the formation of the benzofuran ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Hydroxybenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzofuran-2-carboxylic acid, while reduction of the carbonyl group may produce 1-(6-hydroxybenzofuran-2-yl)ethanol .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H8O3
- Molecular Weight : 176.17 g/mol
- IUPAC Name : 1-(6-hydroxy-1-benzofuran-2-yl)ethanone
- Canonical SMILES : CC(=O)C1=CC2=C(O1)C=C(C=C2)O
The compound features a benzofuran ring with hydroxyl and acetyl substituents, which contribute to its unique chemical reactivity and biological activity.
Scientific Research Applications
1-(6-Hydroxybenzofuran-2-yl)ethanone has been studied for various applications across multiple disciplines:
Chemistry
- Intermediate in Synthesis : It is utilized as an intermediate in synthesizing more complex benzofuran derivatives, which are valuable in pharmaceuticals and agrochemicals.
Biology
- Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines, such as K562 (human leukemia) and HL60 (promyelocytic leukemia), by targeting tubulin dynamics and inducing apoptosis. Table 1: Anticancer Activity Summary
Medicine
- Neuroprotective Effects : Investigated for its ability to inhibit acetylcholinesterase (AChE), it may have therapeutic potential in treating neurodegenerative diseases like Alzheimer's disease. Table 2: Neuroprotective Activity Summary
Industry
- Pharmaceutical Production : The compound is used in the synthesis of various pharmaceuticals, particularly those targeting cancer and neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various applications:
Semisynthetic Aurones
A study published in Nature highlighted the use of benzofuran scaffolds, including this compound, demonstrating significant activity against prostate cancer xenografts in vivo, suggesting its potential as a therapeutic agent .
Structure-Activity Relationship Studies
Research focusing on the structure-activity relationship (SAR) of furan derivatives found that modifications to the benzofuran scaffold significantly influenced biological activity. Compounds with additional functional groups exhibited enhanced anticancer properties compared to simpler analogs .
Mechanism of Action
The mechanism of action of 1-(6-Hydroxybenzofuran-2-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, its anti-bacterial activity may result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 1-(5-Methoxy-2-methylbenzofuran-3-yl)ethanone (CAS: 33038-32-3): The methoxy group at the 5-position and methyl at the 2-position reduce polarity compared to the 6-hydroxy derivative.
- 1-(7-Dodecyloxy-2-benzofuranyl)ethanone (3c): A long alkoxy chain at the 7-position drastically increases hydrophobicity, enabling antiviral activity against respiratory syncytial virus (RSV) in HeLa cells (EC₅₀: 0.8 μM) . In contrast, the 6-hydroxy group in the target compound may limit such activity due to reduced membrane affinity.
Bioactivity Profiles
Physicochemical Properties
- Solubility: The 6-hydroxy group enhances aqueous solubility compared to methoxy or alkylated analogs. For instance, 1-(2,4-dihydroxyphenyl)ethanone (logP: 1.2) is more hydrophilic than 1-(4-methoxyphenyl)ethanone (logP: 2.1) .
- Thermal Stability: Alkoxy derivatives (e.g., 1-(7-tridecyloxy-2-benzofuranyl)ethanone) exhibit higher boiling points (>450°C) due to increased molecular weight and van der Waals interactions .
Biological Activity
1-(6-Hydroxybenzofuran-2-yl)ethanone, also known as 6-hydroxybenzofuran-2-acetophenone, is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a benzofuran ring with a hydroxyl group and an acetyl group, contributing to its unique chemical properties. The molecular formula is , and its structure can be represented as follows:
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including human leukemia K562 cells. The compound demonstrated low nanomolar potency in cell proliferation assays and exhibited selectivity for the colchicine-binding site on tubulin, which is crucial for cancer treatment strategies targeting microtubule dynamics .
Table 1: Anticancer Activity Summary
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| K562 | < 10 | Inhibition of tubulin polymerization | |
| HL60 (leukemia) | 12.3 | Induction of apoptosis |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly against acetylcholinesterase (AChE) inhibition. Inhibitors of AChE are important in treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that derivatives of benzofuran compounds exhibit moderate to high inhibitory activity against AChE, suggesting that this compound could be beneficial in developing therapeutic agents for such conditions .
Table 2: Neuroprotective Activity Summary
| Study Reference | Target Enzyme | IC50 (µM) | Remarks |
|---|---|---|---|
| AChE | 0.29 | Moderate inhibition | |
| Butyrylcholinesterase (BChE) | 19.7 | Selective inhibition |
Case Studies and Research Findings
- Semisynthetic Aurones : A study published in Nature explored semisynthetic aurones derived from benzofuran scaffolds, including this compound. These compounds showed significant activity against prostate cancer xenografts in vivo, indicating their potential as therapeutic agents .
- Structure-Activity Relationship Studies : Research focusing on the structure-activity relationship (SAR) of furan derivatives found that modifications to the benzofuran scaffold significantly influenced biological activity. For instance, compounds with additional functional groups exhibited enhanced anticancer properties compared to their simpler analogs .
Q & A
Q. Advanced Research Focus
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to compute frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., C-3 on benzofuran) .
- Reactivity Descriptors : Global electrophilicity index (ω) and local Fukui functions identify nucleophilic/electrophilic regions.
- Machine Learning : Train QSPR models on datasets of benzofuran derivatives to predict reaction outcomes (e.g., yield, regioselectivity) .
- Validation : Compare predicted vs. experimental outcomes for cross-coupling reactions (e.g., Suzuki-Miyaura) to refine models.
Example : A QSPR model for benzofuran derivatives achieved 89% accuracy in predicting Michael addition sites .
What are the common impurities encountered during the synthesis of this compound, and how are they identified?
Q. Basic Research Focus
- Byproducts : Unacetylated benzofuran precursors or over-acetylated derivatives (e.g., diacetylated forms).
- Detection Methods :
- Mitigation : Adjust stoichiometry (e.g., limit acetyl chloride to 1.1 eq) and use inert atmospheres to prevent oxidation .
Data Insight : Impurity profiles in analogous compounds show <5% byproducts after optimized purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
